Currently, 3-Fluoro-4-methylbenzylamine (3-F-4-MBA) is primarily available from chemical suppliers for research purposes and not for any other applications. Due to this limited availability, there is a scarcity of publicly available research focusing specifically on 3-F-4-MBA.
Despite the limited research, the structure of 3-F-4-MBA suggests potential applications in various scientific fields, including:
3-Fluoro-4-methylbenzylamine is an organic compound with the molecular formula C₈H₁₀FN and a CAS number of 261951-67-1. This compound features a benzylamine structure where a fluorine atom is substituted at the third position of the aromatic ring, and a methyl group is located at the fourth position. The presence of these substituents influences its chemical properties and biological activity. It appears as a colorless to light yellow liquid and is classified as hazardous due to its potential to cause severe skin burns and eye damage upon exposure .
Currently, there is no documented research on the specific mechanism of action of 3-Fluoro-4-methylbenzylamine in biological systems.
As with most aromatic amines, 3-Fluoro-4-methylbenzylamine is likely to be irritating to the skin, eyes, and respiratory system. Specific data on its toxicity is not available, but common safety precautions for handling aromatic amines should be followed, including wearing gloves, safety glasses, and working in a fume hood [].
Several methods exist for synthesizing 3-Fluoro-4-methylbenzylamine:
3-Fluoro-4-methylbenzylamine has potential applications in various fields:
Several compounds share structural similarities with 3-Fluoro-4-methylbenzylamine. Here are some notable examples:
Compound Name | CAS Number | Key Differences |
---|---|---|
4-Fluoro-N-methylbenzylamine | 405-66-3 | Methyl group on nitrogen instead of benzene ring |
4-Fluoro-α-methylbenzylamine | 403-40-7 | Different positioning of the methyl group |
2-Fluoro-4-methylbenzylamine | 261951-66-0 | Fluorine at a different position on the ring |
The uniqueness of 3-Fluoro-4-methylbenzylamine lies in its specific positioning of substituents, which may impart distinct chemical reactivity and biological activity compared to other similar compounds. The combination of a fluorine atom and a methyl group at specific locations on the benzene ring creates opportunities for selective reactions and potential applications in medicinal chemistry that are not found in its analogs .
The IUPAC name for 3-fluoro-4-methylbenzylamine is (3-fluoro-4-methylphenyl)methanamine. Its molecular structure consists of a benzene ring substituted with a fluorine atom at the 3-position, a methyl group at the 4-position, and a methanamine (-CH$$2$$NH$$2$$) group at the 1-position (Figure 1). The structural formula is C$$8$$H$${10}$$FN, with a molecular weight of 139.17 g/mol.
Figure 1: Structural representation of 3-fluoro-4-methylbenzylamine.
This compound is recognized by multiple synonyms, including:
Additional aliases include MFCD01631531 (MDL number) and SCHEMBL716197 (ChEMBL ID).
Key identifiers for this compound include:
3-Fluoro-4-methylbenzylamine emerged as a synthetic intermediate during the late 20th century, coinciding with advancements in fluorinated aromatic chemistry. While its exact discovery timeline is undocumented, its synthesis parallels methodologies described in patents for analogous compounds, such as 3-fluoro-4-trifluoromethylbenzonitrile. Early routes likely involved nitration, reduction, and halogenation of substituted toluenes, as seen in protocols for fluorinated benzylamines.
The compound gained prominence in the 2000s as a building block for pharmaceutical agents. For example, it has been utilized in the synthesis of iridium(III) complexes for anticancer research and in fragment-based drug discovery campaigns targeting enzymes like aldo-keto reductase 1C3. Its commercial availability from suppliers such as Apollo Scientific and Aromsyn Co., Ltd., by the 2010s further solidified its role in industrial R&D.
3-Fluoro-4-methylbenzylamine serves as a versatile precursor due to its electron-withdrawing fluorine and electron-donating methyl group, which modulate reactivity in:
Corrosive